
1,3-Dihydroxypropan-2-yl-1,1,2,3,3-d5 (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Arachidonyl Glycerol-d5 is a deuterated form of 2-Arachidonyl Glycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors. This compound is primarily used as an internal standard for the quantification of 2-Arachidonyl Glycerol in various analytical applications . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol, and it is present at relatively high levels in the central nervous system .
Preparation Methods
The synthesis of 2-Arachidonyl Glycerol-d5 involves a two-step enzymatic process and chemical coupling. The process begins with the acylation of suitable 1,3-protected glycerol or glycidol precursors with an activated arachidonic acid derivative. This is followed by deprotection and separation of the isomeric arachidonoylglycerols . Commercial preparation often involves the use of immobilized lipase from Mucor miehei to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran . The same enzyme is used to remove the protective groups in positions 1 and 3, resulting in the formation of 2-Arachidonyl Glycerol-d5 without any isomerization to the more stable 1-Arachidonyl Glycerol .
Chemical Reactions Analysis
2-Arachidonyl Glycerol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diacylglycerol lipase, phospholipase C, and fatty acid amide hydrolase . The major products formed from these reactions include monoacylglycerol and free fatty acids . For instance, the oxidation of 2-Arachidonyl Glycerol-d5 can lead to the formation of prostaglandins and other eicosanoids .
Scientific Research Applications
2-Arachidonyl Glycerol-d5 has a wide range of scientific research applications. In chemistry, it is used as an internal standard for the quantification of 2-Arachidonyl Glycerol in mass spectrometry and other analytical techniques . In biology, it is used to study the endocannabinoid system and its role in various physiological processes, including emotional state, pain sensation, and synaptic plasticity . In medicine, it is used to investigate the potential therapeutic effects of modulating the endocannabinoid system in conditions such as anxiety, addiction, and neurodegenerative diseases . In industry, it is used in the development of biosensors for the detection of endocannabinoids in biological samples .
Mechanism of Action
2-Arachidonyl Glycerol-d5 exerts its effects by acting as an agonist for cannabinoid receptors, specifically CB1 and CB2 receptors . Upon binding to these receptors, it induces a rapid, transient increase in intracellular free calcium levels, which in turn modulates various signaling pathways involved in synaptic plasticity, reward, and addiction . The formation of 2-Arachidonyl Glycerol-d5 is mediated by the activities of phospholipase C and diacylglycerol lipase, which convert arachidonic acid-containing diacylglycerol into 2-Arachidonyl Glycerol .
Comparison with Similar Compounds
2-Arachidonyl Glycerol-d5 is similar to other endocannabinoids such as anandamide (arachidonoylethanolamide) and 2-Arachidonyl Glycerol . it is unique in its deuterated form, which makes it particularly useful as an internal standard in analytical applications . Other similar compounds include 1-Arachidonyl Glycerol, which is an isomer of 2-Arachidonyl Glycerol, and various synthetic analogs of endocannabinoids that are used to study the endocannabinoid system .
Properties
Molecular Formula |
C23H40O3 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15-/i21D2,22D2,23D |
InChI Key |
CUJUUWXZAQHCNC-VAQFDWGOSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


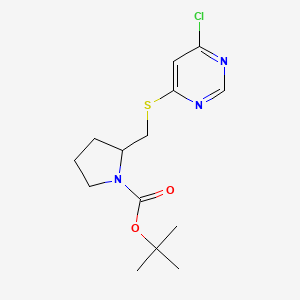
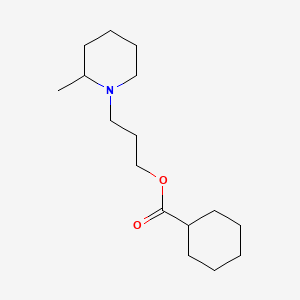
![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
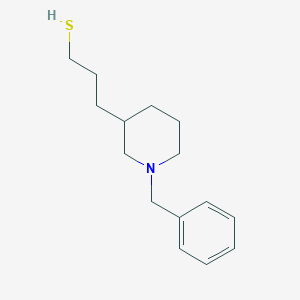
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
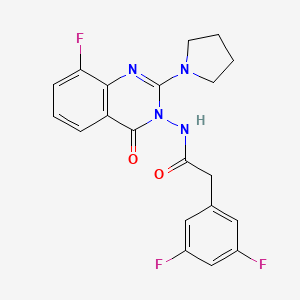


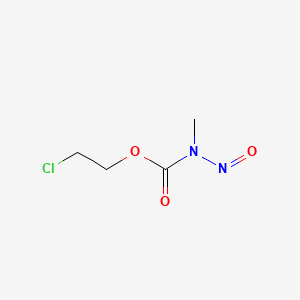
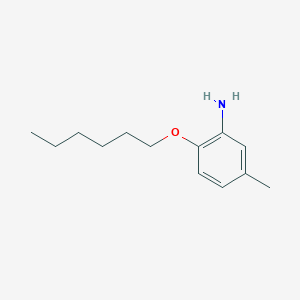
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
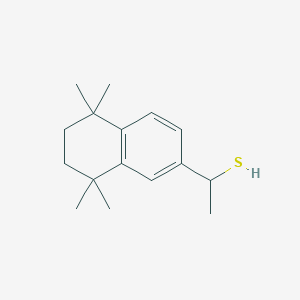

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
